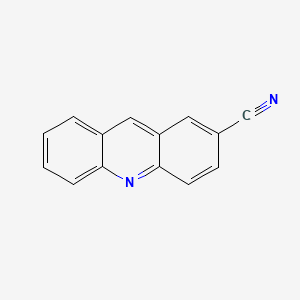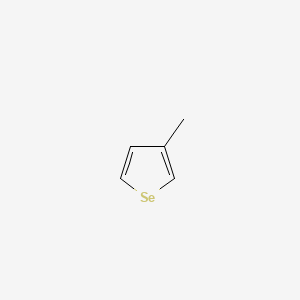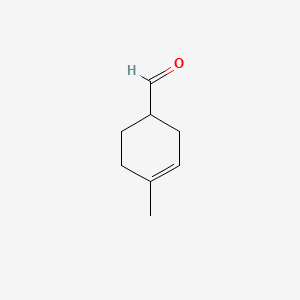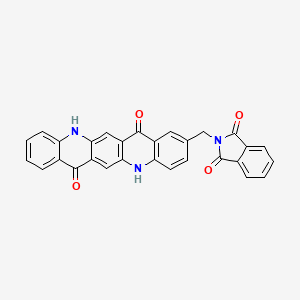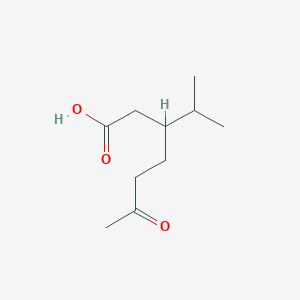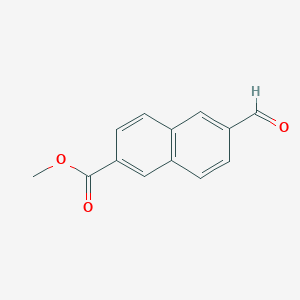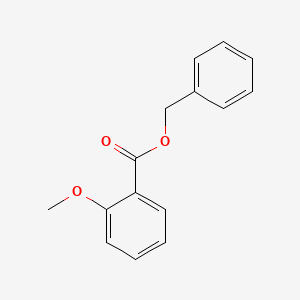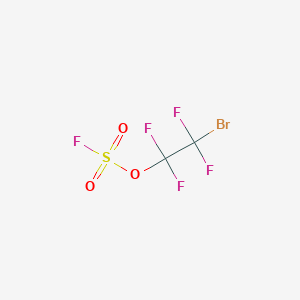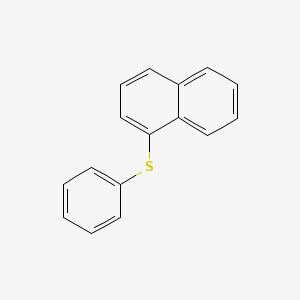
1,4,7,10-Tetraazacyclododecane-2,6-dione
Übersicht
Beschreibung
1,4,7,10-Tetraazacyclododecane-2,6-dione, also known as cyclen, is a macrocyclic compound with the molecular formula C8H20N4O2. It is a derivative of 1,4,7,10-tetraazacyclododecane, a well-known tetraamine macrocycle. This compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane-2,6-dione typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields the twelve-membered cyclic oxamide, which can be further purified by crystallization . Another method involves the use of protected 1,4,7,10-tetraazacyclododecane derivatives, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often follows the Richman-Atkins synthesis, which involves the use of tosyl derivatives of amines. This method is advantageous due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
1,4,7,10-Tetraazacyclododecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms in the macrocycle act as nucleophiles.
Common reagents used in these reactions include nitromethane, benzaldehyde, and various alkylating agents. Major products formed from these reactions include substituted derivatives and metal complexes .
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraazacyclododecane-2,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7,10-tetraazacyclododecane-2,6-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This property is exploited in various applications, such as MRI contrast agents, where the compound forms complexes with gadolinium ions to enhance imaging contrast .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraazacyclododecane-2,6-dione can be compared with other similar macrocyclic compounds, such as:
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound, which lacks the dione functionality but shares similar complexation properties.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocycle with similar chelating properties but different ring size and coordination behavior.
1,4,7-Triazacyclononane: A smaller macrocycle with three nitrogen atoms, used in similar applications but with different complexation characteristics.
The uniqueness of this compound lies in its specific ring size and the presence of the dione functionality, which enhances its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
1,4,7,10-tetrazacyclododecane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c13-7-5-10-6-8(14)12-4-2-9-1-3-11-7/h9-10H,1-6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNSOADQQFUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CNCC(=O)NCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570452 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76201-27-9 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



